1-(4-Ethylbenzoyl)piperidin-3-amine
Overview
Description
Synthesis Analysis
Piperidine synthesis involves a variety of methods, including N-heterocyclization of primary amines with diols, chlorination of amino alcohols, and cyclocondensation in an alkaline aqueous medium . The synthesis of piperidine-containing compounds is an important task in modern organic chemistry .Molecular Structure Analysis
The molecular formula of 1-(4-Ethylbenzoyl)piperidin-3-amine is C14H20N2O, and its molecular weight is 232.32 g/mol. Piperidine, a key component of this compound, is a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .Physical and Chemical Properties Analysis
Piperidine, a component of this compound, is a colorless liquid with an odor described as objectionable, typical of amines .Scientific Research Applications
Anticancer Agent Synthesis
1-(4-Ethylbenzoyl)piperidin-3-amine derivatives have been investigated for their potential as anticancer agents. Specifically, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents were conducted. These compounds showed promising results in vitro, with several derivatives demonstrating strong anticancer activity compared to a reference drug, doxorubicin (Rehman et al., 2018).
Antihistaminic Activity
N-(4-piperidinyl)-1H-benzimidazol-2-amines, structurally related to this compound, have been synthesized and evaluated for their antihistaminic activity. These compounds showed significant antihistaminic properties after oral administration in animal models, suggesting their potential in treating allergic reactions (Janssens et al., 1985).
Conformational Analysis
The conformation of piperidin rings in compounds similar to this compound has been studied, particularly in terms of their stability and behavior in different states, such as in solution and solid forms. This research provides insight into the structural characteristics of such compounds (Ribet et al., 2005).
Anti-tubercular Agents
The 2,4-diaminoquinazoline class, related to this compound, has been extensively evaluated for its potential as a lead candidate in tuberculosis drug discovery. Studies on the structure-activity relationships of these compounds have shown promising results against Mycobacterium tuberculosis, both in vitro and in vivo (Odingo et al., 2014).
Anticonvulsive Effects
L-Proline amides derived from 4-(4-Fluorobenzoyl)piperidine, structurally related to this compound, have been synthesized and tested for their anticonvulsive effects. This research contributes to the understanding of the potential therapeutic uses of such compounds in neurological disorders (Silhánková et al., 1996).
Synthesis of Intermediates for Medicinal Chemistry
The synthesis of 3-Methyl-1-[2-(1-Piperidiny) phenyl]-butyl amine, an important intermediate for the synthesis of medicinal compounds such as Repaglinide, a diabetes medication, has been reported. This study illustrates the role of similar piperidine derivatives in the production of clinically significant drugs (Liu et al., 2011).
Future Directions
Piperidine derivatives, including 1-(4-Ethylbenzoyl)piperidin-3-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Properties
IUPAC Name |
(3-aminopiperidin-1-yl)-(4-ethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-5-7-12(8-6-11)14(17)16-9-3-4-13(15)10-16/h5-8,13H,2-4,9-10,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBBWAJOYDAIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.